molecular formula C15H16ClNO2S B4181941 2-(3-chlorophenoxy)-N-(thiophen-2-ylmethyl)butanamide

2-(3-chlorophenoxy)-N-(thiophen-2-ylmethyl)butanamide

Cat. No.: B4181941
M. Wt: 309.8 g/mol
InChI Key: VDSBOWROSISVCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-chlorophenoxy)-N-(thiophen-2-ylmethyl)butanamide is an organic compound that features a chlorophenoxy group and a thienylmethyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenoxy)-N-(thiophen-2-ylmethyl)butanamide typically involves the following steps:

    Formation of 3-chlorophenoxybutanoic acid: This can be achieved by reacting 3-chlorophenol with butanoic acid in the presence of a suitable catalyst.

    Conversion to acid chloride: The 3-chlorophenoxybutanoic acid is then converted to its corresponding acid chloride using reagents like thionyl chloride.

    Amidation: The acid chloride is reacted with 2-thienylmethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenoxy)-N-(thiophen-2-ylmethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the amide can be reduced to form amines.

    Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(3-chlorophenoxy)-N-(thiophen-2-ylmethyl)butanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenoxy)-N-(thiophen-2-ylmethyl)butanamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-(3-chlorophenoxy)-N-methylbutanamide: Lacks the thienylmethyl group, which may affect its biological activity.

    2-(4-chlorophenoxy)-N-(2-thienylmethyl)butanamide: The position of the chlorine atom on the phenoxy group is different, potentially altering its reactivity and properties.

    2-(3-bromophenoxy)-N-(2-thienylmethyl)butanamide: The bromine atom may confer different reactivity compared to chlorine.

Uniqueness

2-(3-chlorophenoxy)-N-(thiophen-2-ylmethyl)butanamide is unique due to the presence of both the chlorophenoxy and thienylmethyl groups, which can impart distinct chemical and biological properties. This combination of functional groups may enhance its potential as a versatile intermediate in synthetic chemistry and as a candidate for drug development.

Properties

IUPAC Name

2-(3-chlorophenoxy)-N-(thiophen-2-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2S/c1-2-14(19-12-6-3-5-11(16)9-12)15(18)17-10-13-7-4-8-20-13/h3-9,14H,2,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDSBOWROSISVCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CC=CS1)OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-chlorophenoxy)-N-(thiophen-2-ylmethyl)butanamide
Reactant of Route 2
Reactant of Route 2
2-(3-chlorophenoxy)-N-(thiophen-2-ylmethyl)butanamide
Reactant of Route 3
Reactant of Route 3
2-(3-chlorophenoxy)-N-(thiophen-2-ylmethyl)butanamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-(3-chlorophenoxy)-N-(thiophen-2-ylmethyl)butanamide
Reactant of Route 5
Reactant of Route 5
2-(3-chlorophenoxy)-N-(thiophen-2-ylmethyl)butanamide
Reactant of Route 6
Reactant of Route 6
2-(3-chlorophenoxy)-N-(thiophen-2-ylmethyl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.